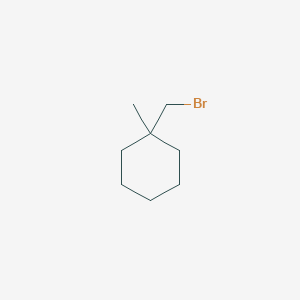

1-(Bromomethyl)-1-methylcyclohexane

Description

1-(Bromomethyl)-1-methylcyclohexane (CAS: 408307-48-2) is a brominated cyclohexane derivative with the molecular formula C₈H₁₅Br and an average molecular weight of 191.112 g/mol . Its structure features a cyclohexane ring substituted at the 1-position with both a bromomethyl (-CH₂Br) and a methyl (-CH₃) group. This unique arrangement creates steric and electronic effects that influence its reactivity in substitution and elimination reactions. The compound is primarily utilized in organic synthesis as an alkylating agent or intermediate for pharmaceuticals and advanced materials.

Propriétés

IUPAC Name |

1-(bromomethyl)-1-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-8(7-9)5-3-2-4-6-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSSEDLIZIGPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655207 | |

| Record name | 1-(Bromomethyl)-1-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408307-48-2 | |

| Record name | 1-(Bromomethyl)-1-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-1-methylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Hydrobromination of 1-Methylcyclohexene

- Starting from 1-methylcyclohexene, hydrobromination with hydrobromic acid in the presence of silica gel as a catalyst can yield 1-bromo-1-methylcyclohexane.

- The reaction proceeds via electrophilic addition of HBr across the double bond.

- Silica gel facilitates the reaction by providing a heterogeneous catalytic surface.

| Parameter | Description |

|---|---|

| Reactants | 1-Methylcyclohexene, 47% HBr |

| Catalyst | Silica gel (60, 63-200 μm) |

| Temperature | 0–20 °C |

| Time | ~48 hours |

| Solvent | Water or aqueous medium |

- The addition of HBr follows Markovnikov's rule, where the bromine attaches to the more substituted carbon (the carbon bearing the methyl group).

- The product is obtained in high yield (~86–98%) with good purity.

- High yield and straightforward procedure.

- Requires long reaction time and careful temperature control.

- Silica gel catalysis offers mild conditions.

Summary Table of Preparation Methods

| Method | Reactants & Catalysts | Conditions | Mechanism | Yield & Notes |

|---|---|---|---|---|

| Bromination of 1-Methylcyclohexane | 1-Methylcyclohexane, Br₂, light or radical initiator | Ambient to reflux, inert solvent | Free radical substitution | Moderate to good, requires control |

| Halomethylation | Cyclohexane derivative, formaldehyde, HBr, ZnBr₂ catalyst | Mild heating, acidic medium | Electrophilic substitution | Selective, catalyst-dependent |

| Hydrobromination of 1-Methylcyclohexene | 1-Methylcyclohexene, 47% HBr, silica gel | 0–20 °C, 48 h, aqueous medium | Electrophilic addition | High yield (~86–98%), mild catalyst |

| Bromohydrin formation with NBS | 1-Methylcyclohexene, NBS, water | Ambient, aqueous solvent | Bromonium ion intermediate | Indirect method, safer reagent |

Research Findings and Considerations

- The bromination of 1-methylcyclohexane via free radical mechanism is well-documented and provides a direct route to 1-(bromomethyl)-1-methylcyclohexane but requires precise control to avoid overbromination and side products.

- Hydrobromination of 1-methylcyclohexene using hydrobromic acid and silica gel catalyst offers a high-yielding method under mild conditions with good regioselectivity, following Markovnikov addition.

- The use of NBS in aqueous media is favored for safety and selectivity in bromohydrin formation, which can be a precursor step for further transformations involving bromomethyl groups.

- Halomethylation with formaldehyde and HBr in the presence of ZnBr₂ allows for electrophilic substitution introducing the bromomethyl group, though it is less commonly employed compared to direct bromination.

Analyse Des Réactions Chimiques

Types of Reactions

1-(Bromomethyl)-1-methylcyclohexane undergoes various chemical reactions, including:

Nucleophilic Substitution (SN2 and SN1): The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH3).

Elimination Reactions (E2 and E1): Under basic conditions, this compound can undergo elimination reactions to form alkenes. Strong bases such as potassium tert-butoxide (KOtBu) are often used.

Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOMe), and ammonia (NH3) are commonly used.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) and sodium ethoxide (NaOEt) are employed.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are utilized.

Major Products Formed

Nucleophilic Substitution: Products include alcohols, ethers, and amines.

Elimination: Alkenes are the major products.

Oxidation: Alcohols and carboxylic acids are formed.

Applications De Recherche Scientifique

Organic Synthesis

1-(Bromomethyl)-1-methylcyclohexane serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating new carbon-carbon and carbon-heteroatom bonds.

Material Science

The compound is utilized in the preparation of polymers and advanced materials. Its unique substitution pattern enhances the properties of materials, allowing for tailored functionalities in applications ranging from coatings to composites.

Medicinal Chemistry

In medicinal chemistry, this compound is employed in developing new drugs and therapeutic agents. The compound's reactivity allows it to modify biological targets, potentially leading to innovative treatments.

Chemical Biology

This compound is also used in studying biological systems. Its reactivity as an alkylating agent enables it to interact with biological macromolecules, facilitating research into biochemical pathways and interactions.

Chemical Reactions

This compound undergoes various chemical reactions:

- Nucleophilic Substitution (SN2 and SN1) : The bromomethyl group acts as a good leaving group, making the compound susceptible to nucleophilic attacks from hydroxide ions (OH), alkoxide ions (RO), and amines (NH).

- Elimination Reactions (E2 and E1) : Under basic conditions, the compound can undergo elimination reactions to form alkenes using strong bases like potassium tert-butoxide (KOtBu).

- Oxidation : The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO).

While specific biological activity data for this compound is limited, compounds with similar brominated structures often exhibit significant biological activities. The presence of the bromine atom can enhance reactivity and influence interactions with biological molecules, leading to antimicrobial and cytotoxic properties.

Mécanisme D'action

The mechanism of action of 1-(bromomethyl)-1-methylcyclohexane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is exploited in various synthetic transformations and applications.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physical, and reactivity differences between 1-(Bromomethyl)-1-methylcyclohexane and analogous compounds:

Structural and Reactivity Analysis

Steric Effects :

Electronic Effects :

Applications :

- Simpler analogs like (Bromomethyl)cyclohexane are preferred for straightforward alkylation, while specialized derivatives (e.g., sulfonyl-containing) are used in drug discovery .

Activité Biologique

The compound is characterized by:

- Molecular Weight : 179.09 g/mol

- Boiling Point : Approximately 170°C

- Density : 1.3 g/cm³

Biological Activity Overview

While extensive documentation on the biological effects of 1-(Bromomethyl)-1-methylcyclohexane is sparse, compounds with similar brominated structures often exhibit significant biological activities, including antimicrobial and cytotoxic properties. The presence of the bromine atom can enhance reactivity and influence interactions with biological molecules.

Potential Biological Activities

- Antimicrobial Properties : Brominated compounds frequently show antimicrobial activity, potentially due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.

- Cytotoxic Effects : Some studies suggest that brominated hydrocarbons can induce cytotoxicity in various cell lines, possibly through mechanisms involving oxidative stress or apoptosis.

The exact mechanism of action for this compound remains unclear; however, it may involve:

- Nucleophilic Substitution Reactions : The bromomethyl group can participate in nucleophilic attacks by biological nucleophiles, leading to modifications of cellular macromolecules.

- Electrophilic Interactions : The compound may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially disrupting normal cellular functions.

Comparative Analysis with Similar Compounds

To better understand the potential biological activities of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-2-methylcyclopentane | C₇H₁₃Br | Bromo group at a different position |

| 2-Bromo-2-methyladamantane | C₁₃H₁₉Br | Rigid structure affecting reactivity |

| 1-Bromo-3-methylcyclobutane | C₇H₁₃Br | Smaller ring structure influencing reactivity |

The unique positioning of the bromine and methyl groups in this compound contributes to its distinct reactivity profile compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the critical methodological considerations for synthesizing 1-(Bromomethyl)-1-methylcyclohexane with high yield and purity?

- Answer : The synthesis typically involves bromination of 1-methylcyclohexanemethanol using reagents like PBr₃ or HBr in controlled conditions. Key parameters include temperature (0–5°C to avoid side reactions), solvent choice (e.g., anhydrous diethyl ether), and stoichiometric control of brominating agents to minimize over-bromination. Post-synthesis purification via fractional distillation or column chromatography is essential, with monitoring by GC-MS or NMR to confirm purity .

Q. How should researchers handle this compound to ensure safety and prevent decomposition?

- Answer : The compound is moisture-sensitive and flammable. Storage under inert gas (N₂/Ar) in amber glass vials at 2–8°C is recommended. Handling requires PPE (nitrile gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Static discharge must be mitigated during transfers due to its low flash point (~65°C) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Distinct signals for the bromomethyl group (δ ~3.3–3.5 ppm for CH₂Br) and equatorial/axial conformers of the cyclohexane ring.

- IR Spectroscopy : C-Br stretch at ~550–650 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 177 (M⁺) with fragmentation patterns confirming the bromomethyl group .

Advanced Research Questions

Q. How do steric effects from the bromomethyl and methyl groups influence the compound’s reactivity in SN₂ reactions?

- Answer : The bulky 1-methyl group creates significant steric hindrance, reducing SN₂ reactivity compared to less-substituted analogs. Computational studies (DFT) show the transition state for nucleophilic attack is destabilized due to non-bonded interactions between the nucleophile and methyl group. Experimental A-values (e.g., 1.74 kcal/mol for 1-methylcyclohexane ) suggest axial preference, further limiting backside attack .

Q. What strategies resolve contradictions in conformational analysis data for this compound?

- Answer : Older studies relying on NMR coupling constants may misestimate equatorial/axial ratios due to dynamic averaging. Modern approaches combine low-temperature NMR (to "freeze" conformers) and computational modeling (e.g., MD simulations with AMBER force fields) to resolve discrepancies. For example, a 2022 study found a 70:30 axial:equatorial ratio at –90°C, contrasting earlier room-temperature reports .

Q. Can computational methods predict elimination versus substitution pathways for this compound under varying conditions?

- Answer : Yes. QM/MM simulations show that in polar aprotic solvents (e.g., DMSO), E2 elimination dominates due to base strength (e.g., KOtBu), favoring anti-periplanar H and Br elimination. In protic solvents (e.g., ethanol), SN1 pathways emerge via carbocation intermediates. Kinetic isotope effects (KIE) and Hammett plots validate these predictions experimentally .

Methodological Recommendations

- For Mechanistic Studies : Use isotopic labeling (e.g., D₂O quenching) to track carbocation intermediates in SN1 reactions.

- For Computational Work : Employ dispersion-corrected DFT (e.g., ωB97X-D) to account for van der Waals interactions in steric analyses .

- For Safety : Regularly calibrate fume hood airflow (>0.5 m/s) and conduct spill drills using inert adsorbents (vermiculite) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.